methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrroloquinoxaline moiety, a benzothiophene ring, and a methyl ester group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Scientific Research Applications
Methyl 2-({[2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: The compound may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrroloquinoxaline moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the modulation of various cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyrroloquinoxaline or benzothiophene structures. Some examples are:
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide
- 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different chemical and biological properties .
Properties
Molecular Formula |
C29H27N5O3S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
methyl 2-[[2-amino-1-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27N5O3S/c1-15-12-13-17(14-16(15)2)34-25(30)23(24-26(34)32-20-10-6-5-9-19(20)31-24)27(35)33-28-22(29(36)37-3)18-8-4-7-11-21(18)38-28/h5-6,9-10,12-14H,4,7-8,11,30H2,1-3H3,(H,33,35) |
InChI Key |
NYBDBBJPLCVPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NC5=C(C6=C(S5)CCCC6)C(=O)OC)N)C |
Origin of Product |
United States |
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